2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid
Overview
Description
2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid is a useful research compound. Its molecular formula is C8H12N2O2S and its molecular weight is 200.26 g/mol. The purity is usually 95%.
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Mechanism of Action
Target of Action
Thiazole derivatives, which include this compound, have been reported to exhibit a wide range of biological activities . These activities suggest that the compound may interact with multiple targets, including enzymes, receptors, and other proteins involved in various biological processes.
Mode of Action
Thiazole derivatives are known to interact with their targets in a variety of ways, potentially leading to changes in cellular processes . For example, some thiazole derivatives have been found to bind to DNA and interact with topoisomerase II, resulting in DNA double-strand breaks .
Biochemical Pathways
Given the broad range of biological activities associated with thiazole derivatives , it is likely that this compound affects multiple pathways. These could potentially include pathways involved in inflammation, microbial growth, and cell proliferation, among others.
Pharmacokinetics
The physicochemical properties of thiazole derivatives, such as their solubility and stability, can influence their pharmacokinetic behavior .
Result of Action
Based on the reported biological activities of thiazole derivatives , this compound may have potential effects such as anti-inflammatory, antimicrobial, and antitumor activities.
Action Environment
Environmental factors can influence the action, efficacy, and stability of 2-[(4-Methyl-1,3-thiazol-2-yl)amino]butanoic acid. Factors such as pH can affect the yield of thiazole derivatives . Additionally, the presence of other substances in the environment, such as proteins or other drugs, may also influence the compound’s action.
Properties
IUPAC Name |
2-[(4-methyl-1,3-thiazol-2-yl)amino]butanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H12N2O2S/c1-3-6(7(11)12)10-8-9-5(2)4-13-8/h4,6H,3H2,1-2H3,(H,9,10)(H,11,12) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JTJBEQLJFXCUQT-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C(=O)O)NC1=NC(=CS1)C | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H12N2O2S | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
200.26 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.